1-[(Benzoyloxy)(phenyl)methyl]pyridin-1-ium; tetrafluoroborate
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Overview
Description
Preparation Methods
The synthesis of 1-[(Benzoyloxy)(phenyl)methyl]pyridin-1-ium; tetrafluoroborate typically involves the reaction of pyridine derivatives with benzoyl chloride and phenylmethyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[(Benzoyloxy)(phenyl)methyl]pyridin-1-ium; tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce the corresponding pyridinium derivatives .
Scientific Research Applications
1-[(Benzoyloxy)(phenyl)methyl]pyridin-1-ium; tetrafluoroborate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(Benzoyloxy)(phenyl)methyl]pyridin-1-ium; tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-[(Benzoyloxy)(phenyl)methyl]pyridin-1-ium; tetrafluoroborate include other pyridinium salts such as:
- 1-Methylpyridinium chloride
- 1-Benzylpyridinium bromide
- 1-Phenylpyridinium iodide
Compared to these compounds, this compound is unique due to its benzoyloxy and phenylmethyl substituents, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C19H16BF4NO2 |
---|---|
Molecular Weight |
377.1 g/mol |
IUPAC Name |
[phenyl(pyridin-1-ium-1-yl)methyl] benzoate;tetrafluoroborate |
InChI |
InChI=1S/C19H16NO2.BF4/c21-19(17-12-6-2-7-13-17)22-18(16-10-4-1-5-11-16)20-14-8-3-9-15-20;2-1(3,4)5/h1-15,18H;/q+1;-1 |
InChI Key |
NHIQXLMVZWKFHX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C([N+]2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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